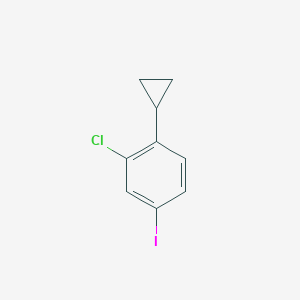
2-Chloro-1-cyclopropyl-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-cyclopropyl-4-iodobenzene: is an organic compound with the molecular formula C9H8ClI . It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a cyclopropyl group at the first position, and an iodine atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropyl-4-iodobenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted benzene derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-cyclopropyl-4-iodobenzene can undergo various chemical reactions, including:
Nucleophilic substitution reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The cyclopropyl group can be oxidized to form cyclopropanone derivatives.
Reduction reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or nickel can be used in the presence of hydrogen gas.
Major Products:
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include cyclopropanone derivatives and other oxidized species.
Reduction: Products include dechlorinated benzene derivatives.
Scientific Research Applications
2-Chloro-1-cyclopropyl-4-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropyl-4-iodobenzene involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond . The cyclopropyl group can undergo ring-opening reactions, which can further react with other functional groups . The chlorine atom can participate in reduction reactions, resulting in the formation of dechlorinated products .
Comparison with Similar Compounds
1-Chloro-2-iodobenzene: Similar structure but lacks the cyclopropyl group.
4-Chloro-1-cyclopropyl-2-iodobenzene: Similar structure but with different substitution pattern.
2-Chloro-1-cyclopropyl-4-bromobenzene: Similar structure but with bromine instead of iodine.
Uniqueness: 2-Chloro-1-cyclopropyl-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the cyclopropyl group.
Properties
Molecular Formula |
C9H8ClI |
|---|---|
Molecular Weight |
278.52 g/mol |
IUPAC Name |
2-chloro-1-cyclopropyl-4-iodobenzene |
InChI |
InChI=1S/C9H8ClI/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
LEDXZBZVGIKLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,6S)-3,4,5-trihydroxy-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12813615.png)

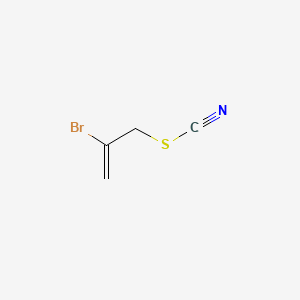
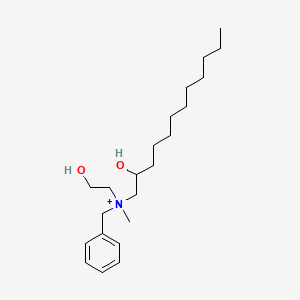

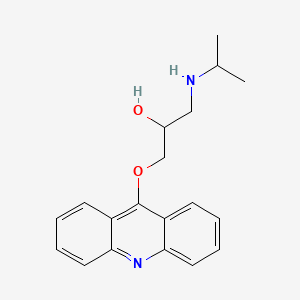
![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)
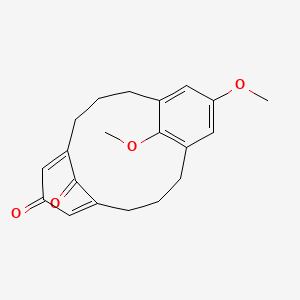
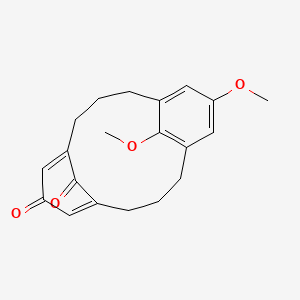
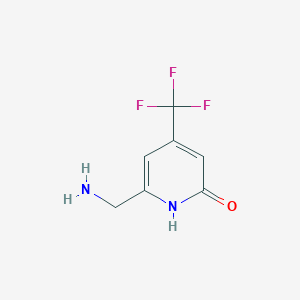
![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
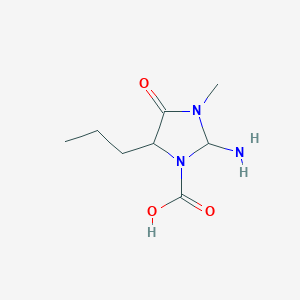

![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)
